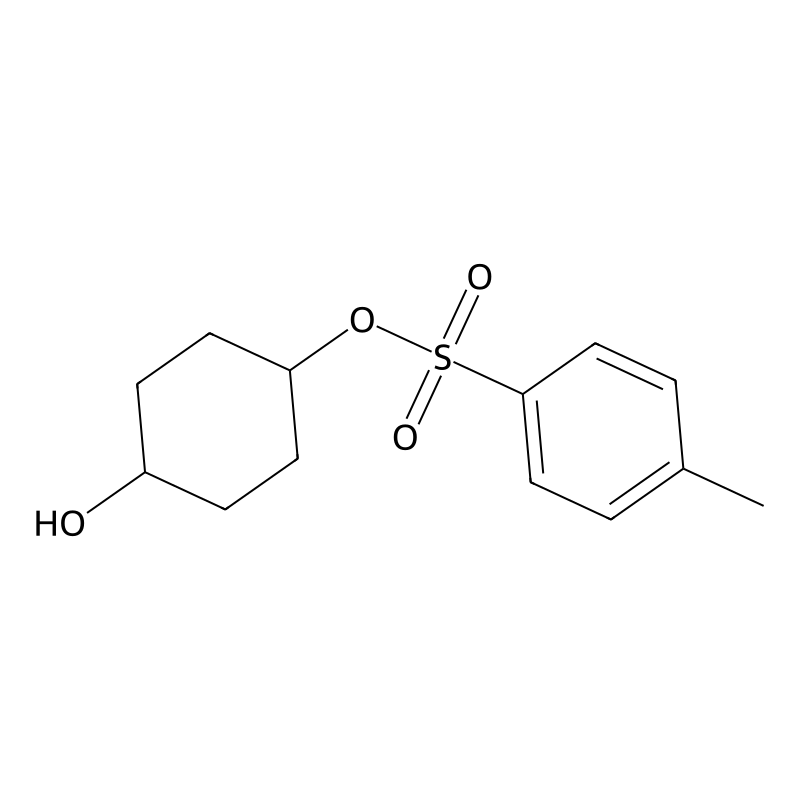

4-Hydroxycyclohexyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hydroxycyclohexyl 4-methylbenzenesulfonate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 270.34 g/mol. It is characterized by its sulfonate group, which contributes to its solubility and reactivity in various chemical environments. The compound is recognized for its potential applications in materials science and pharmaceuticals due to its unique structural properties, including a hydroxy group and a cyclohexyl ring that enhance its functionality in various

The reactivity of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate can be attributed to the presence of the hydroxyl group and the sulfonate moiety. Key reactions include:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in synthesizing more complex molecules.

- Nucleophilic Substitution: The sulfonate group can serve as a leaving group in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the release of 4-hydroxycyclohexanol and corresponding sulfonic acid .

Several methods have been developed for synthesizing 4-Hydroxycyclohexyl 4-methylbenzenesulfonate:

- Direct Sulfonation: This method involves the reaction of 4-hydroxycyclohexyl with p-toluenesulfonyl chloride in the presence of a base such as pyridine, facilitating the formation of the sulfonate group.

- Esterification Reaction: Another approach includes the esterification of 4-hydroxycyclohexanol with p-toluenesulfonic acid under acidic conditions, yielding the desired compound.

- Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve higher yields and purity .

4-Hydroxycyclohexyl 4-methylbenzenesulfonate has several potential applications:

- Pharmaceuticals: Its unique structure may allow it to serve as an intermediate in drug synthesis or as an active pharmaceutical ingredient.

- Materials Science: The compound's properties make it suitable for use in polymer chemistry and as a modifier in resin formulations.

- Chemical Intermediates: It can be utilized in various organic synthesis pathways due to its reactivity .

Several compounds exhibit structural or functional similarities to 4-Hydroxycyclohexyl 4-methylbenzenesulfonate:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxycyclohexyl benzenesulfonate | Hydroxyl group on cyclohexane | Potentially lower toxicity |

| (1R,2R)-2-Hydroxycyclohexyl 4-methylbenzenesulfonate | Stereochemistry variant | Different biological activity |

| p-Toluenesulfonic acid | Simple sulfonic acid | Strong acid, used as catalyst |

These compounds share similar functional groups but differ in their biological activities and applications, highlighting the uniqueness of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate as a versatile chemical entity .